4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-24-18-10-8-17(9-11-18)21-25(22,23)19-12-4-15(5-13-19)14-2-6-16(20)7-3-14/h2-13,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQFXNCCNXYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated biphenyl derivative, while reduction of the sulfonamide group can produce an amine-substituted biphenyl.
Scientific Research Applications
Medicinal Chemistry
4'-Chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide is utilized as a building block in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to new pharmacological agents.
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit specific enzymes, particularly carbonic anhydrases (CAs). The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of these enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for cancer research, as certain isoforms of carbonic anhydrases are implicated in tumor progression.
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties:
- HCT116 (Colon Cancer) : Compounds structurally related have shown IC50 values lower than standard chemotherapeutics like 5-fluorouracil.
- A431 (Epidermoid Carcinoma) : Similar compounds have demonstrated promising results in inhibiting cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activities and mechanisms of action for sulfonamide compounds:
- A study on the inhibition of carbonic anhydrases hCA IX and XII showed moderate to high potency compared to established inhibitors like acetazolamide.
- Another research highlighted the compound's binding affinity towards target enzymes, suggesting its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4’-chloro-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The biphenyl core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Modifications and Their Impacts
The compound’s activity and physicochemical properties are heavily influenced by substituents on the biphenyl core and the N-linked aromatic ring. Below is a comparative analysis with structurally related sulfonamides:
Analysis of Substituent Effects
- Methoxy (OMe) on N-phenyl : Increases solubility and modulates electronic properties. For example, replacing mesityl (B8) with 4-OMe-phenyl reduces steric bulk, possibly altering binding kinetics.
- Trifluoromethoxy (OCF3) : Introduces strong electron-withdrawing and lipophilic character, as seen in D3, which has a lower melting point (136–137°C) compared to B8 (214–215°C) .
- Cyanide (CN) and Cyclohexyl (Leramistat) : The 2'-CN group enhances electrophilicity, while the cyclohexyl moiety improves metabolic stability .
Biological Activity
4'-Chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide is an organic compound characterized by its biphenyl structure with several functional groups, including a chloro group, a methoxy group, and a sulfonamide group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and anticancer properties.
- Molecular Formula : CHClNOS
- Molecular Weight : 305.79 g/mol
- CAS Number : 670271-49-5
The biological activity of 4'-Chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for carbonic anhydrases (CAs), which are implicated in tumor progression and other pathological conditions .
- Binding Affinity : The rigid biphenyl core enhances the binding affinity and specificity towards target enzymes or receptors.
Anticancer Properties
Research indicates that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown potent inhibitory effects against various cancer cell lines, including:
- HCT116 (colon cancer) : Compounds structurally related to 4'-Chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide have demonstrated IC values lower than standard chemotherapeutics like 5-fluorouracil, indicating enhanced efficacy against cancer cells .
- A431 (epidermoid carcinoma) : Similar sulfonamides have shown promising results in inhibiting cell proliferation, further supporting their potential as anticancer agents .
Enzyme Inhibition Studies
Inhibition studies have focused on the effectiveness of 4'-Chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide against various carbonic anhydrase isoforms:
- hCA IX and XII : These isoforms are associated with tumorigenesis. The compound has been tested for its inhibitory action, showing moderate to high potency compared to established inhibitors like acetazolamide .
Case Studies and Research Findings
Several studies have investigated the biological activities and mechanisms of action for sulfonamide compounds:
Q & A
Q. What are the recommended synthetic pathways for 4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide?
- Methodological Answer : The compound can be synthesized via sulfonation of biphenyl-4-sulfonyl chloride followed by nucleophilic substitution with 4-methoxyaniline. Key steps include:
- Sulfonation : React biphenyl with chlorosulfonic acid at 0°C to form biphenyl-4-sulfonyl chloride .
- Amination : React the sulfonyl chloride with 4-methoxyaniline in stoichiometric ratios under reflux in chloroform. Purify via recrystallization from ethanol (yield: ~75%) .
- Critical Parameters : Control reaction temperature (<5°C during sulfonation) to minimize byproducts like disubstituted sulfonamides .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., C–S–N–C torsion angle ≈ 80.2°) to confirm sulfonamide linkage .
- Spectroscopy :
- NMR : H NMR peaks at δ 7.85–7.45 ppm (aromatic protons) and δ 3.85 ppm (methoxy group) .
- IR : S=O stretching vibrations at 1150–1350 cm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the chloro and methoxy groups systematically. For example:
- Replace chloro with fluorine (electron-withdrawing) to enhance receptor binding .
- Replace methoxy with ethoxy (bulkier) to modulate lipophilicity .
- Activity Testing : Use in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) to correlate substituents with efficacy.
- Example SAR Table :
| Substituent Position | Group | Observed Activity Change | Reference |
|---|---|---|---|
| 4'-position | Cl → F | Increased antimicrobial potency | |
| 4-methoxyphenyl | OCH → OCH | Improved solubility |
Q. How can computational methods guide the design of derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2). The chloro group shows strong hydrophobic interactions in the enzyme’s active site .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects. The methoxy group’s electron-donating nature increases HOMO energy, enhancing reactivity .
Q. How to resolve contradictions in reported biological activities?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) can alter ionization states, affecting membrane permeability .
- Substituent Position : Meta vs. para substitution on the biphenyl ring significantly impacts steric hindrance (e.g., para-substituted analogs show 10× higher COX-2 inhibition) .
- Validation : Replicate assays under standardized conditions (e.g., 37°C, 5% CO) and use positive controls (e.g., celecoxib for COX-2 studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
